4-Chloro-5-methoxy-2-(methoxymethoxy)benzaldehyde
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Overview
Description
4-Chloro-5-methoxy-2-(methoxymethoxy)benzaldehyde is a versatile organic compound characterized by its molecular formula C10H11ClO4. This compound features a benzene ring substituted with a chlorine atom, a methoxy group, and a methoxymethoxy group, along with an aldehyde functional group. It is a white to brown solid with a molecular weight of 230.65 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxy-2-(methoxymethoxy)benzaldehyde typically involves multi-step organic reactions. One common approach is the selective chlorination of 4-methoxybenzaldehyde followed by methylation and subsequent introduction of the methoxymethoxy group. The reaction conditions often require the use of strong bases, such as potassium carbonate, and organic solvents like dichloromethane or acetonitrile.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-methoxy-2-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4-Chloro-5-methoxy-2-(methoxymethoxy)benzaldehyde is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: In the medical field, derivatives of this compound are explored for their pharmacological effects. They are investigated for their potential use in treating various diseases and conditions.
Industry: Industrially, this compound is utilized in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 4-Chloro-5-methoxy-2-(methoxymethoxy)benzaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its biological and pharmacological effects.
Comparison with Similar Compounds
4-Chloro-2-(methoxymethoxy)benzaldehyde: Lacks the methoxy group at the 5-position.
5-Methoxy-2-(methoxymethoxy)benzaldehyde: Lacks the chlorine atom at the 4-position.
4-Chloro-5-methoxybenzaldehyde: Lacks the methoxymethoxy group at the 2-position.
Uniqueness: 4-Chloro-5-methoxy-2-(methoxymethoxy)benzaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
4-chloro-5-methoxy-2-(methoxymethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-13-6-15-9-4-8(11)10(14-2)3-7(9)5-12/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKTVAIWUJAFQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1C=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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